![molecular formula C14H19NO2S B15174834 1-Propanone, 3-[(4-hydroxyphenyl)thio]-1-(1-piperidinyl)- CAS No. 918828-12-3](/img/structure/B15174834.png)
1-Propanone, 3-[(4-hydroxyphenyl)thio]-1-(1-piperidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 3-[(4-hydroxyphenyl)thio]-1-(1-piperidinyl)- is a chemical compound with a complex structure that includes a propanone backbone, a hydroxyphenyl group, a thioether linkage, and a piperidinyl group
Vorbereitungsmethoden
The synthesis of 1-Propanone, 3-[(4-hydroxyphenyl)thio]-1-(1-piperidinyl)- typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Hydroxyphenyl Intermediate: This step involves the reaction of a suitable phenol derivative with a halogenating agent to introduce a hydroxy group.
Thioether Formation: The hydroxyphenyl intermediate is then reacted with a thiol compound to form the thioether linkage.
Piperidinyl Group Introduction: The final step involves the reaction of the thioether intermediate with a piperidine derivative under appropriate conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
1-Propanone, 3-[(4-hydroxyphenyl)thio]-1-(1-piperidinyl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the propanone backbone can be reduced to form alcohol derivatives.
Substitution: The thioether linkage can undergo nucleophilic substitution reactions with suitable reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Propanone, 3-[(4-hydroxyphenyl)thio]-1-(1-piperidinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-Propanone, 3-[(4-hydroxyphenyl)thio]-1-(1-piperidinyl)- involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The thioether linkage and piperidinyl group contribute to the compound’s overall stability and bioavailability, enhancing its effectiveness in biological systems.
Vergleich Mit ähnlichen Verbindungen
1-Propanone, 3-[(4-hydroxyphenyl)thio]-1-(1-piperidinyl)- can be compared with other similar compounds, such as:
3-[(4-Bromophenyl)thio]-1-(4-hydroxyphenyl)-1-propanone: This compound has a bromine atom instead of a piperidinyl group, which affects its reactivity and applications.
3-[(4-Chlorophenyl)thio]-1-[4-(4-hydroxyphenyl)-1-piperazinyl]-1-propanone: This compound contains a chlorophenyl group and a piperazinyl group, which confer different chemical and biological properties.
The uniqueness of 1-Propanone, 3-[(4-hydroxyphenyl)thio]-1-(1-piperidinyl)- lies in its specific combination of functional groups, which provide a balance of reactivity, stability, and biological activity.
Eigenschaften
CAS-Nummer |
918828-12-3 |
|---|---|
Molekularformel |
C14H19NO2S |
Molekulargewicht |
265.37 g/mol |
IUPAC-Name |
3-(4-hydroxyphenyl)sulfanyl-1-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C14H19NO2S/c16-12-4-6-13(7-5-12)18-11-8-14(17)15-9-2-1-3-10-15/h4-7,16H,1-3,8-11H2 |
InChI-Schlüssel |
LGQZDXVBOXYMGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C(=O)CCSC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


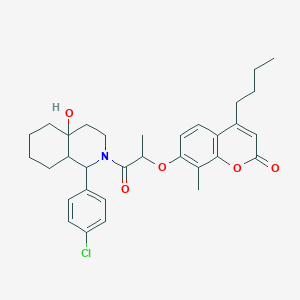
![Methanone, [(3aR,6aR)-3,3a,4,6a-tetrahydro-6-[4-[2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl]phenyl]cyclopenta[c]pyrrol-2(1H)-yl](tetrahydro-2H-pyran-4-yl)-](/img/structure/B15174755.png)
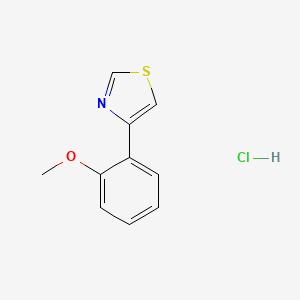
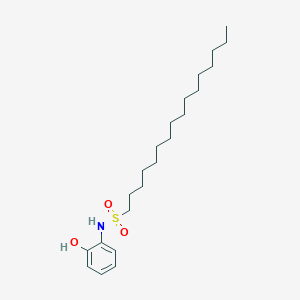
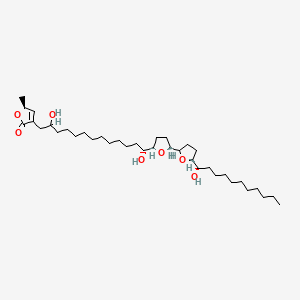
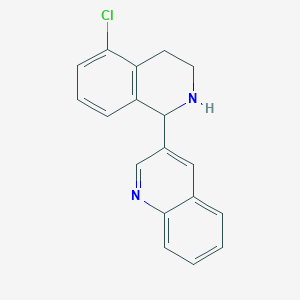

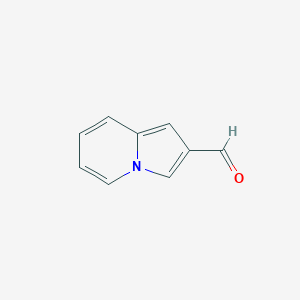
![8,9-Dichloro-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B15174819.png)
![[2-(3-Phenylpropylidene)cyclohept-3-en-1-yl]acetic acid](/img/structure/B15174821.png)
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-[(4-Methoxyphenyl)aMino]-4-oxo-5(4H)-thiazolylidene]Methyl]-2-furanyl]-](/img/structure/B15174837.png)


![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide](/img/structure/B15174846.png)
